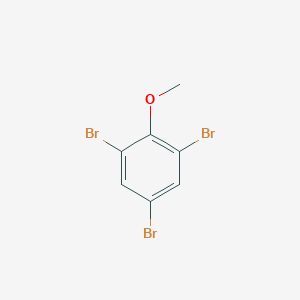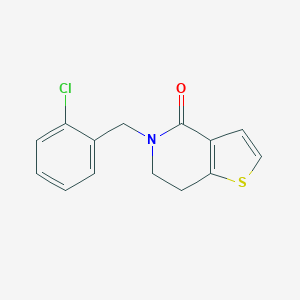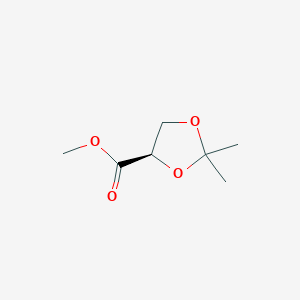
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
概要
説明
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a compound that is part of a broader class of organic molecules featuring a 1,3-dioxolane ring, which is a five-membered cyclic acetal with two oxygen atoms and three carbon atoms. This structure is often found in various synthetic intermediates and has implications in fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate involves several strategies. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, which features a cyclobutane ring instead of the 1,3-dioxolane ring . Additionally, the synthesis of related 1,3-dioxolane structures can be initiated by base treatment of precursors such as methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, leading to various products depending on the base used .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of the 1,3-dioxolane ring. In the case of the related compound (4R, 5R)(5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, the dioxolane ring adopts a specific configuration with both hydroxyl groups on one side of the ring . The crystal structure analysis of these compounds often reveals interesting features such as planarity or non-planarity of certain rings and the presence of intramolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of the 1,3-dioxolane ring allows for various chemical transformations. For example, methyl 2H-azirine-3-carboxylates, which share a similar carboxylate moiety, can act as dienophiles in [4+2]-cycloaddition reactions with dienes, demonstrating the potential for constructing complex bicyclic structures . The 1,3-dioxolane ring itself can be involved in reactions such as conjugate additions, as seen in the diastereoselective addition to l-Menthyl (R)-2-phenyl-4-oxo-1,3-dioxine-2-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 1,3-dioxolane ring imparts certain steric and electronic effects that can affect properties like solubility, boiling point, and reactivity. The crystal packing of these molecules is often stabilized by hydrogen bonding and van der Waals interactions, as seen in the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . The analysis of natural bond orbital population and Hirshfeld surface analysis can provide insights into the electronic properties and intermolecular interactions within the crystal .
科学的研究の応用
Transformation and Synthesis
- Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various transformations under base treatment, resulting in different products depending on the base used (Ivanova et al., 2006).
Chemo- and Stereoselective Reactions
- This compound is involved in chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions, playing a crucial role in the synthesis of functionalized cyclopentanes (Yakura et al., 1999).
Catalyst for Reactions
- It acts as a precursor in the catalyzed reaction of 5,6-Dioxygenated 2-Diazo-3-oxohexanoates, contributing to the formation of various chemical compounds through oxonium ylide formation (Yakura et al., 1998).
Preparation of Dioxolanes
- It is used in the preparation of 1,3-dioxolanes by adding ketones to epoxides, demonstrating its utility in creating a range of dioxolane derivatives (Adams et al., 1999).
Novel Synthesis of β-Amino Acids
- This compound is integral in the stereocontrolled synthesis of β-amino acids, showcasing its role in creating structurally complex and optically active compounds (Fernandez et al., 2006).
Synthesis in Natural Product Analysis
- It is also utilized in the synthesis and structure elucidation of dioxolanes emitted by certain species, indicating its application in the analysis of natural products (Bohman et al., 2011).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
特性
IUPAC Name |
methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWCCDWPKGNGX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357405 | |
| Record name | Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
CAS RN |
52373-72-5 | |
| Record name | 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-, methyl ester, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52373-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



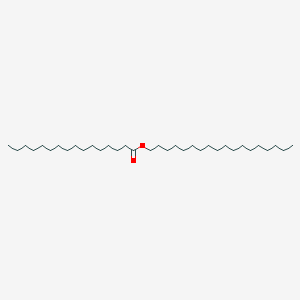
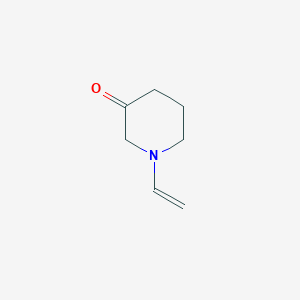
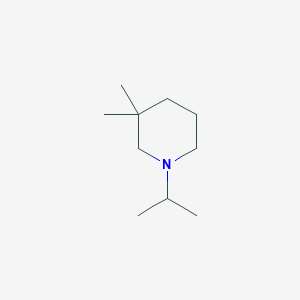
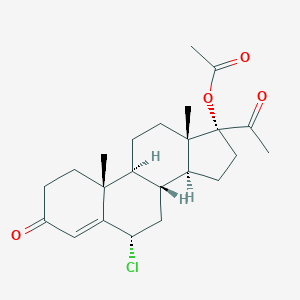
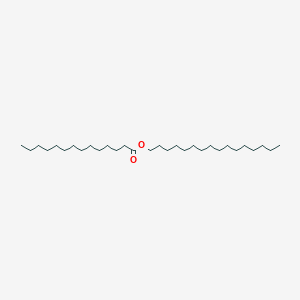
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
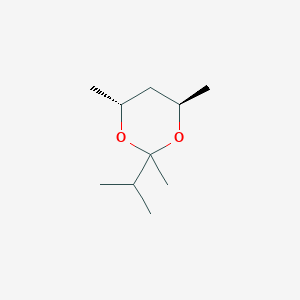

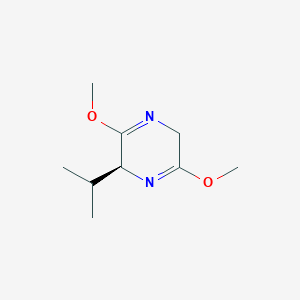

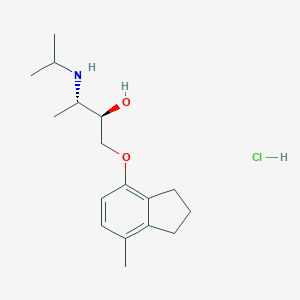
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)
